3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole
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Overview
Description
3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxadiazole ring
Mechanism of Action
Thiophene
Thiophene is a five-membered heterocyclic compound with the formula C4H4S. Thiophenes are important in various industries including pharmaceuticals, dyes, and plastics due to their chemical properties .
Oxadiazole
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their wide range of biological activities and are used in the development of various drugs .
Azetidine
Azetidines are four-membered heterocyclic compounds containing three carbon atoms and one nitrogen atom. They are used as building blocks in the synthesis of various biologically active compounds .
Trifluoromethoxy group
The trifluoromethoxy group (-OCF3) is a substituent known for its strong electron-withdrawing properties. It can influence the electronic properties of the whole molecule, potentially affecting its reactivity and interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the thiophene and azetidine intermediates. The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and triethylamine (TEA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the azetidine ring can yield primary or secondary amines.
Scientific Research Applications
3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Azetidine Derivatives: Compounds containing azetidine rings are often explored for their potential as bioactive molecules.
Oxadiazole Derivatives: Compounds with oxadiazole rings are investigated for their applications in materials science and medicinal chemistry.
Uniqueness
What sets 3-(thiophen-2-yl)-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole apart is its unique combination of functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3S/c18-17(19,20)25-12-5-3-10(4-6-12)16(24)23-8-11(9-23)15-21-14(22-26-15)13-2-1-7-27-13/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETMESCVUSUIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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